

Spectral Analysis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycine methyl ester hydrochloride

Cat. No.: B554969

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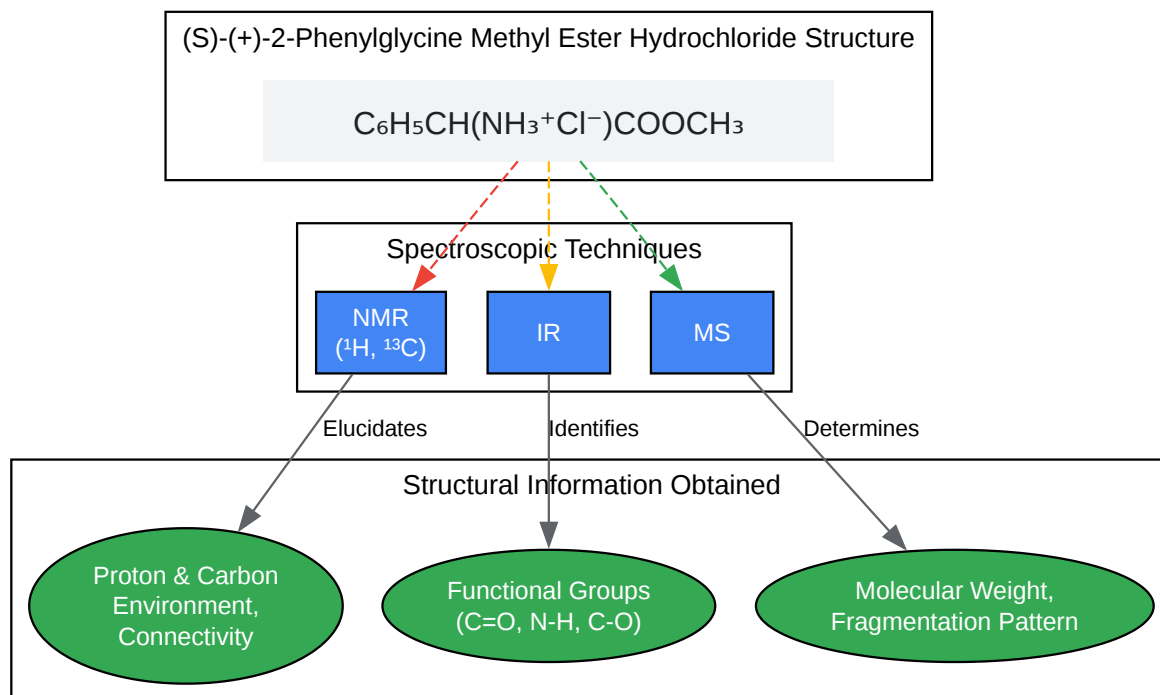
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**, a key chiral building block in synthetic organic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and workflow visualizations. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a salt of the methyl ester of the non-proteinogenic amino acid, phenylglycine. Its structure comprises a chiral center, an aromatic phenyl group, an ester functional group, and an ammonium group. Each of these structural features gives rise to characteristic signals in different spectroscopic techniques, allowing for unambiguous identification and structural elucidation.

The relationship between the spectroscopic techniques and the structural information they provide is illustrated in the diagram below.



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Caption: Relationship between spectroscopic techniques and structural elucidation.

Quantitative Spectral Data

The following tables summarize the expected quantitative data from 1H NMR, ^{13}C NMR, IR, and MS analyses of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**. Note that NMR chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.

1H NMR Spectral Data (Expected)

Solvent: Deuterium Oxide (D_2O)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.50	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~5.20	Singlet	1H	Methine proton (α -CH)
~3.80	Singlet	3H	Methyl protons (OCH ₃)

Note: The amine protons (NH₃⁺) are typically broad and may exchange with D₂O, often not appearing as a distinct signal.

¹³C NMR Spectral Data (Expected)

Solvent: Deuterium Oxide (D₂O)

Chemical Shift (δ , ppm)	Assignment
~171	Carbonyl carbon (C=O)
~133	Quaternary aromatic carbon (C-ipso)
~130	Aromatic carbons (C-ortho/meta/para)
~129	Aromatic carbons (C-ortho/meta/para)
~128	Aromatic carbons (C-ortho/meta/para)
~58	Methine carbon (α -CH)
~54	Methyl carbon (OCH ₃)

Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3100-2800	Strong, Broad	N-H stretch (Ammonium, NH ₃ ⁺)
3050-3020	Medium	Aromatic C-H stretch
~1740	Strong	C=O stretch (Ester)
~1600, ~1490	Medium	C=C stretch (Aromatic ring)
~1220	Strong	C-O stretch (Ester)

Mass Spectrometry (MS) Data (Expected)

Ionization Method: Electron Ionization (EI) on the free base, Phenylglycine methyl ester (C₉H₁₁NO₂)

m/z	Relative Intensity	Assignment
165	Moderate	[M] ⁺ (Molecular Ion)
106	Strong	[M - COOCH ₃] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed protocols for the spectral analysis of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

- (S)-(+)-2-Phenylglycine methyl ester hydrochloride**

- Deuterium oxide (D₂O, 99.9 atom % D)
- NMR tubes (5 mm)
- Pipettes and vials

Procedure:

- Weigh approximately 10-20 mg of the sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of D₂O to the vial.
- Vortex the vial until the sample is fully dissolved.
- Transfer the solution to an NMR tube using a pipette.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12 ppm centered at 6 ppm is typically sufficient.
- Acquire the ¹³C NMR spectrum. A spectral width of 220 ppm is generally used. A proton-decoupled pulse sequence should be employed to obtain singlets for all carbon signals.
- Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra using the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

- **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**
- Potassium bromide (KBr), IR grade
- Mortar and pestle

- Pellet press

Procedure (KBr Pellet Method):

- Grind a small amount (~1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar.
- Continue grinding until a fine, homogeneous powder is obtained.
- Transfer the powder to the pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of air prior to running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Materials:

- **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**
- Methanol (HPLC grade)
- Dilute ammonium hydroxide solution
- Vials and syringes

Procedure (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample (~1 mg/mL) in methanol.

- To analyze the free base, a small amount of dilute ammonium hydroxide can be added to the solution to neutralize the hydrochloride salt.
- Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire the mass spectrum in positive ion mode. A scan range of m/z 50-500 is typically adequate.
- The mass spectrum should show the protonated molecule $[\text{M}+\text{H}]^+$ of the free base ($\text{C}_9\text{H}_{11}\text{NO}_2$) at m/z 166.
- If fragmentation data is required, perform a tandem MS (MS/MS) experiment by selecting the precursor ion at m/z 166 and applying collision-induced dissociation (CID).

Workflow and Data Interpretation

The overall workflow for the spectral analysis of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** is a systematic process of data acquisition and interpretation to confirm the molecule's identity and purity.



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Caption: General workflow for spectral analysis and structural confirmation.

By combining the data from these three powerful analytical techniques, researchers can confidently verify the structure, identify functional groups, and determine the molecular weight

of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**, ensuring its suitability for downstream applications in research and development.

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